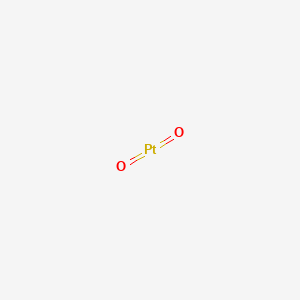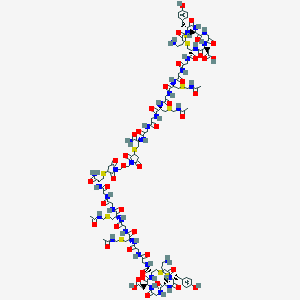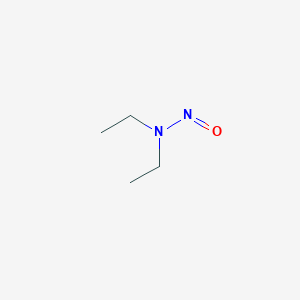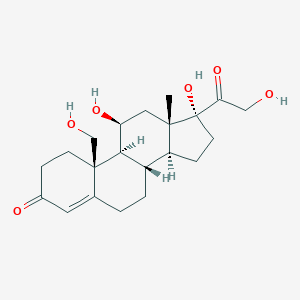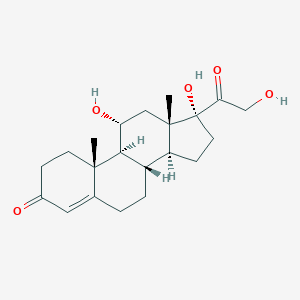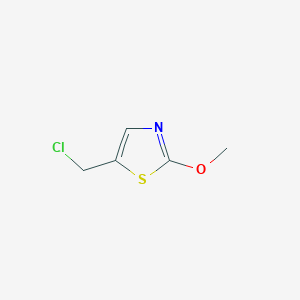
5-(Chloromethyl)-2-methoxy-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-methoxy-1,3-thiazole (CMT) is a thiazole derivative that has a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of around 210°C, and is soluble in both water and alcohol. CMT is an important reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and intermediates for dyes. It is also used in the synthesis of biologically active compounds, such as antioxidants and nitric oxide donors. CMT has been used in a variety of applications, including in the synthesis of heterocyclic compounds, in the synthesis of polymers, and in the synthesis and characterization of new materials.
Aplicaciones Científicas De Investigación
5-Lipoxygenase Inhibition :
- Methoxyalkylthiazoles, including derivatives of 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Bird et al., 1991). These inhibitors are neither redox agents nor iron chelators and are characterized by high enantioselectivity in their interaction with the enzyme.
Synthesis of Heterocycles :
- The compound has been used in the synthesis of various heterocycles, such as pyrimidin-4-ones and 1,3-thiazines, which are important in pharmaceutical and chemical research (Janietz et al., 1988).
Central Nervous System Studies :
- A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been synthesized and shown to be a highly potent antagonist of serotonin-3 receptors, indicating potential applications in neurological studies (Rosen et al., 1990).
Synthesis of Stable Isotope Labeled Compounds :
- 5-(Hydroxymethyl)thiazole, a related compound, is a versatile building block for synthesizing biologically active compounds. A study reported an efficient synthesis of its stable isotope labeled counterpart, highlighting its potential in producing labeled compounds for biological research (Lin et al., 2009).
Corrosion Inhibition :
- Thiazole derivatives, including those related to this compound, have been studied as corrosion inhibitors for metals, demonstrating their utility in materials science and engineering (Attou et al., 2020).
Liquid Crystalline Properties :
- Research has explored thiazolo[5,4-d]thiazole derivatives with potential liquid crystalline properties, indicating applications in material sciences, particularly in the development of new liquid crystal materials (Al-dujaili et al., 2001).
Propiedades
IUPAC Name |
5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJUOUDIJOEFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)



![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)

